2-Bromo-4-chlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- A study published in the Journal of the Chemical Society describes the synthesis of several new heterocyclic compounds using 2-bromo-4-chlorotoluene as a starting material.[Source: Journal of the Chemical Society, 1957, 3224-3227]

Material science applications

Research has explored the use of 2-bromo-4-chlorotoluene in the development of new materials with specific properties.

- A scientific article published in the journal Dyes and Pigments reports on the synthesis and characterization of novel photoluminescent materials derived from 2-bromo-4-chlorotoluene. These materials exhibit promising potential for applications in optoelectronic devices.[Source: Dyes and Pigments, 2008, 77(2), 339-344]

Potential environmental concerns

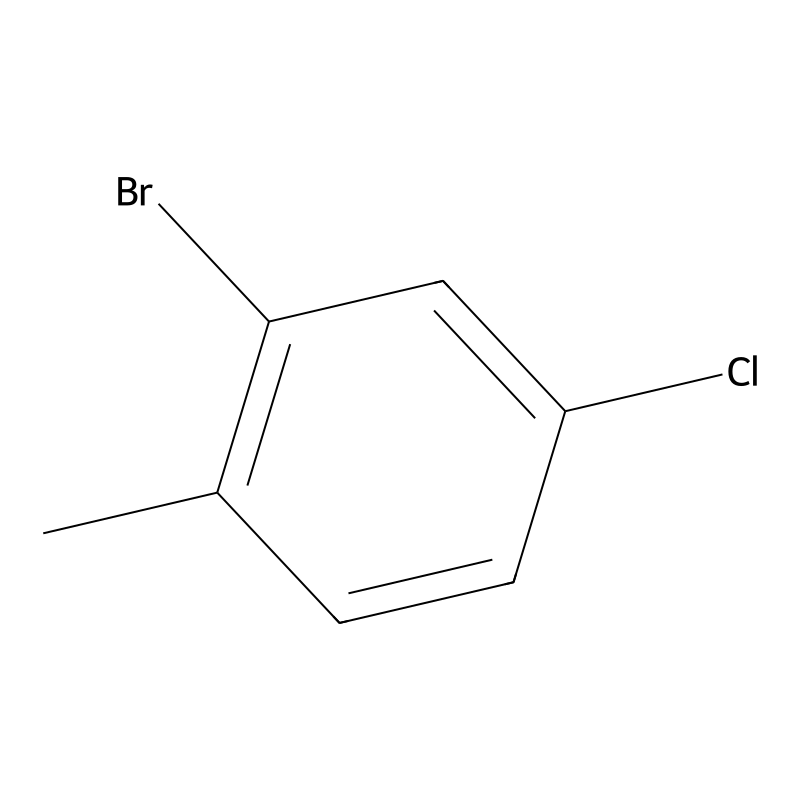

2-Bromo-4-chlorotoluene is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a toluene backbone. Its molecular formula is , and it has a molecular weight of 205.48 g/mol. The compound is known for its clear, colorless liquid form and is utilized in various chemical synthesis processes. It is registered under the CAS number 27139-97-5 and can be identified by its InChI key, CSUUXPHPCXHYGY-UHFFFAOYSA-N .

There is no current research available on the specific mechanism of action of 2-BCT.

- Bromination: Further bromination can occur at the ortho or para positions relative to the existing substituents.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

- Suzuki Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of biphenyl derivatives .

The synthesis of 2-bromo-4-chlorotoluene can be achieved through several methods:

- Bromination of 4-Chloro-2-methylphenol:

- Multi-step Synthesis:

- Chlorination followed by Bromination:

2-Bromo-4-chlorotoluene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in the development of polymers and other materials due to its reactive halogen substituents.

- Research: Employed in studies examining chemical reactivity and biological interactions .

Interaction studies involving 2-bromo-4-chlorotoluene have focused on its reactivity with various nucleophiles and electrophiles. The compound's halogen substituents make it a valuable substrate for studies on electrophilic aromatic substitution and nucleophilic attack. Research indicates that variations in substituent position can significantly affect reaction rates and product distribution, providing insights into structure-reactivity relationships .

Several compounds share structural similarities with 2-bromo-4-chlorotoluene, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromo-5-chlorotoluene | C7H6BrCl | Chlorine at position 5 instead of position 4 |

| 4-Bromo-2-chlorotoluene | C7H6BrCl | Bromine at position 4 instead of position 2 |

| 3-Bromo-4-chlorotoluene | C7H6BrCl | Bromine at position 3 |

| 2-Chloro-4-bromotoluene | C7H6ClBr | Chlorine at position 2 |

These compounds differ primarily in the positions of their halogen substituents, which significantly impacts their reactivity and applications in synthesis .

Molecular Structure and Configuration

Molecular Formula (C7H6BrCl) and Weight (205.48 g/mol)

2-Bromo-4-chlorotoluene is an aromatic halogenated compound characterized by the molecular formula C7H6BrCl [1] [2] [3]. The compound exhibits a molecular weight of 205.48 grams per mole, as consistently reported across multiple chemical databases [1] [4] [7]. This molecular weight reflects the combined atomic masses of seven carbon atoms, six hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure [2] [5].

The molecular composition represents a substituted benzene derivative where the parent toluene structure has been modified through the introduction of two halogen substituents [1] [8]. The specific arrangement of atoms within this molecular formula creates a stable aromatic system with distinct physicochemical properties [2] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6BrCl | [1] [2] [3] |

| Molecular Weight | 205.48 g/mol | [1] [4] [7] |

| Exact Mass | 203.934140 g/mol | [12] |

| Monoisotopic Mass | 203.934128 g/mol | [3] |

Structural Representation and Bond Parameters

The structural configuration of 2-bromo-4-chlorotoluene consists of a benzene ring with three substituents: a methyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 4 [1] [8] [18]. The compound can be represented using various structural notation systems, including the Simplified Molecular Input Line Entry System (SMILES): CC1=C(Br)C=C(Cl)C=C1 [1] [7] [18].

The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 [1] [8] [18]. This notation describes the connectivity and hydrogen distribution within the molecular framework [2] [17].

Research on substituted benzene derivatives indicates that halogen substituents influence the electronic structure and geometric parameters of the aromatic ring [38]. The presence of both bromine and chlorine substituents creates asymmetric charge distribution patterns that affect bond lengths and angles throughout the molecular structure [35] [38].

| Structural Parameter | Notation | Reference |

|---|---|---|

| SMILES | CC1=C(Br)C=C(Cl)C=C1 | [1] [7] [18] |

| InChI | InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | [1] [8] [18] |

| InChI Key | CSUUXPHPCXHYGY-UHFFFAOYSA-N | [1] [8] [18] |

Conformational Analysis

The conformational behavior of 2-bromo-4-chlorotoluene is primarily governed by the planar nature of the aromatic benzene ring system [38]. The methyl group at position 1 can undergo rotational motion around the carbon-carbon bond connecting it to the benzene ring [39]. This rotation represents the primary conformational degree of freedom within the molecular structure [11] [13].

Studies on related halogenated aromatic compounds demonstrate that substituent positions significantly influence conformational preferences [11] [36]. The steric interactions between the bromine atom at position 2 and the methyl group at position 1 create conformational constraints that favor specific rotational orientations [36] [39].

Theoretical calculations on monosubstituted benzene derivatives reveal that halogen substituents introduce electronic effects that can influence the conformational energy landscape [38]. The electronegativity differences between bromine and chlorine atoms create distinct charge distribution patterns that affect molecular geometry [35] [38].

Nomenclature and Identification Systems

IUPAC Nomenclature (2-bromo-4-chloro-1-methylbenzene)

According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is 2-bromo-4-chloro-1-methylbenzene [1] [4] [18]. This naming system follows established protocols for aromatic compounds where the benzene ring serves as the parent structure [27] [30] [34].

The IUPAC naming convention requires the identification of the longest carbon chain or ring system, followed by the systematic numbering of substituent positions [28] [32]. In this case, the benzene ring constitutes the parent structure, with the methyl group at position 1 serving as the primary substituent [30] [33].

The halogen substituents are named using standard prefixes: "bromo" for bromine and "chloro" for chlorine [27] [29] [34]. The numerical positions (2 and 4) indicate the specific carbon atoms to which these halogens are attached relative to the methyl-bearing carbon [30] [31].

| Nomenclature Aspect | Designation | Reference |

|---|---|---|

| IUPAC Name | 2-bromo-4-chloro-1-methylbenzene | [1] [4] [18] |

| Parent Structure | Benzene | [30] [33] |

| Primary Substituent | Methyl (position 1) | [30] [31] |

| Secondary Substituents | Bromo (position 2), Chloro (position 4) | [27] [29] |

XLogP3

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant